Cas no 1501074-89-0 (2-(pyridin-3-yl)methylcyclopentan-1-ol)
2-(pyridin-3-yl)methylcyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(pyridin-3-yl)methylcyclopentan-1-ol
- Cyclopentanol, 2-(3-pyridinylmethyl)-
- 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol
- CS-0354279
- 1501074-89-0
- EN300-1637774
- AKOS017978909
- 2-[(pyridin-3-yl)methyl]cyclopentan-1-ol
-
- Inchi: 1S/C11H15NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10-11,13H,1,4-5,7H2
- InChI Key: JXNRMWYJXQDKNM-UHFFFAOYSA-N
- SMILES: C1(O)CCCC1CC1=CC=CN=C1
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.127±0.06 g/cm3(Predicted)
- Boiling Point: 315.1±15.0 °C(Predicted)
- pka: 15.12±0.40(Predicted)
2-(pyridin-3-yl)methylcyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637774-0.05g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 0.05g |
$647.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-0.1g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 0.1g |
$678.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-0.25g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 0.25g |
$708.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-0.5g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 0.5g |
$739.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-1.0g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 1g |
$770.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-2.5g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 2.5g |
$1509.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-5.0g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 5g |
$2235.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-10.0g |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 10g |
$3315.0 | 2023-06-04 | ||
| Enamine | EN300-1637774-50mg |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 50mg |
$468.0 | 2023-09-22 | ||
| Enamine | EN300-1637774-100mg |
2-[(pyridin-3-yl)methyl]cyclopentan-1-ol |
1501074-89-0 | 100mg |
$490.0 | 2023-09-22 |
2-(pyridin-3-yl)methylcyclopentan-1-ol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(pyridin-3-yl)methylcyclopentan-1-ol
2-(Pyridin-3-yl)methylcyclopentan-1-ol: A Comprehensive Overview
2-(Pyridin-3-yl)methylcyclopentan-1-ol, also known by its CAS number 1501074-89-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and drug discovery. This compound, characterized by its unique structure combining a pyridine ring and a cyclopentanol moiety, exhibits a range of interesting chemical properties and potential applications. Recent advancements in synthetic methodologies and its utilization in medicinal chemistry have further highlighted its importance in contemporary research.
The molecular structure of 2-(Pyridin-3-yl)methylcyclopentan-1-ol consists of a cyclopentane ring substituted with a hydroxymethyl group at position 1 and a pyridinyl group at position 2. The pyridine ring, being an aromatic heterocycle, contributes to the compound's electronic properties, making it an attractive substrate for various chemical transformations. The cyclopentanol moiety, on the other hand, introduces hydroxyl functionality, which can participate in hydrogen bonding and other non-covalent interactions. This combination of structural features makes the compound highly amenable to further functionalization and modification.
Recent studies have explored the synthesis of 2-(Pyridin-3-yl)methylcyclopentan-1-ol through diverse routes, including catalytic asymmetric synthesis and enantioselective methodologies. For instance, researchers have employed organocatalytic strategies to achieve high enantiomeric excess in the preparation of this compound. These advancements not only enhance the efficiency of synthesis but also pave the way for its application in asymmetric drug design.
In terms of physical and chemical properties, 2-(Pyridin-3-yl)methylcyclopentan-1-ol exhibits moderate solubility in common organic solvents and displays a melting point consistent with its molecular weight and structural complexity. Its ability to form hydrogen bonds due to the hydroxyl group makes it suitable for applications requiring specific solubility profiles. Additionally, the compound's stability under various reaction conditions has been thoroughly investigated, making it a reliable building block in organic synthesis.
The applications of 2-(Pyridin-3-yLMethylcyclopentan-I-Ol) span across multiple domains. In medicinal chemistry, it has been utilized as a chiral auxiliary in the synthesis of complex molecules with defined stereochemistry. Furthermore, its role as an intermediate in the construction of bioactive compounds has been well-documented. Recent research has also explored its potential as a ligand in transition metal-catalyzed reactions, where its ability to coordinate with metal centers facilitates various catalytic processes.
In conclusion, 2-(Pyridin -3 -yLMethylcyclopentan -I -Ol), with its unique structural features and versatile reactivity, continues to be a focal point in modern organic chemistry. Its adaptability to various synthetic strategies and its promising applications underscore its significance as a valuable compound in both academic and industrial settings.
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